1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone
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Overview
Description
1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone is an organic compound with the molecular formula C24H26O2 and a molecular weight of 346.46 g/mol . It is a synthetic chemical belonging to the family of ketones, characterized by the presence of an acetyl group attached to a phenyl ring . This compound is known for its white solid appearance and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone involves several steps. One common synthetic route includes the Friedel-Crafts acylation reaction, where an acetyl group is introduced to a phenyl ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying pharmacokinetics and pharmacodynamics.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
1-{4-[4-(4-Acetylphenyl)butyl]phenyl}ethanone can be compared with other similar compounds, such as:
4-Acetylphenylboronic acid pinacol ester: This compound also contains an acetyl group attached to a phenyl ring but differs in its boronic acid functionality.
1-[4-(4-Acetylphenyl)phenyl]ethanone: Similar in structure but lacks the butyl chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
6016-43-9 |
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Molecular Formula |
C20H22O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-[4-[4-(4-acetylphenyl)butyl]phenyl]ethanone |
InChI |
InChI=1S/C20H22O2/c1-15(21)19-11-7-17(8-12-19)5-3-4-6-18-9-13-20(14-10-18)16(2)22/h7-14H,3-6H2,1-2H3 |
InChI Key |
ZSNMJPFJWCHOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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